

Application Notes and Protocols for Confirming the Purity of Boc-GABOB

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Compound of Interest

Compound Name: (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B052583

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Introduction

N-(tert-Butoxycarbonyl)- γ -amino- β -hydroxybutyric acid (Boc-GABOB) is a protected form of γ -amino- β -hydroxybutyric acid (GABOB), a derivative of the neurotransmitter GABA. The purity of Boc-GABOB is critical for its use in peptide synthesis and other applications in drug development, as impurities can lead to unwanted side reactions and affect the quality of the final product. This document provides detailed analytical methods for confirming the purity of Boc-GABOB.

It is important to distinguish Boc-GABOB (N-(tert-butoxycarbonyl)-4-amino-3-hydroxybutanoic acid) from the structurally similar Boc-GABA (N-(tert-butoxycarbonyl)-4-aminobutanoic acid). While the analytical methodologies are similar, the expected quantitative data will differ due to the presence of the hydroxyl group in Boc-GABOB. These protocols are specifically tailored for Boc-GABOB.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Boc-GABOB by separating the main compound from potential impurities. A reversed-phase HPLC method with UV detection is typically employed.

Data Presentation

Parameter	Typical Value
Purity Specification	≥98.0% (by HPLC)
Typical Retention Time	5-10 minutes (will vary with specific method)
Limit of Detection (LOD)	~0.01%
Limit of Quantitation (LOQ)	~0.03%

Experimental Protocol

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- Boc-GABOB sample
- Reference standard of Boc-GABOB (if available)

Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample Preparation:
 - Accurately weigh and dissolve approximately 10 mg of the Boc-GABOB sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 210 nm
 - Injection Volume: 10 µL
 - Gradient Elution:

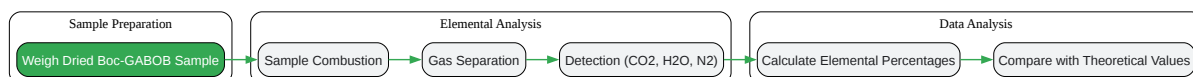
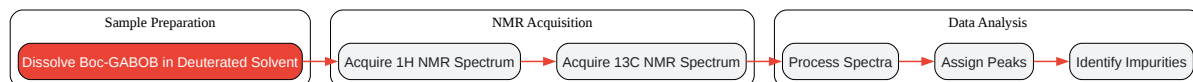
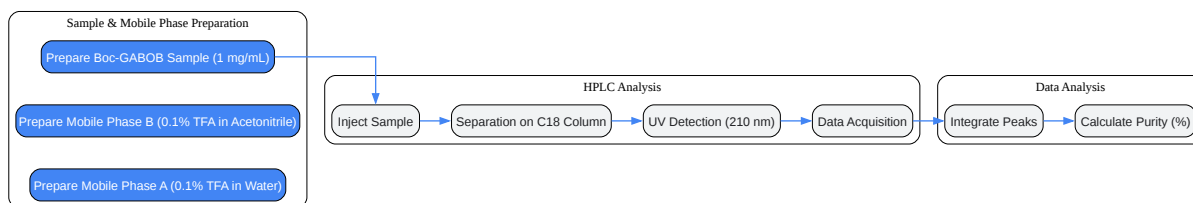
Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
25.1	95	5

| 30 | 95 | 5 |

- Data Analysis:
 - Integrate the peak areas of all components in the chromatogram.

- Calculate the purity of Boc-GABOB as the percentage of the main peak area relative to the total peak area of all components.

Visualization



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